Methyl 4-tert-butylpyrrolidine-3-carboxylate

Description

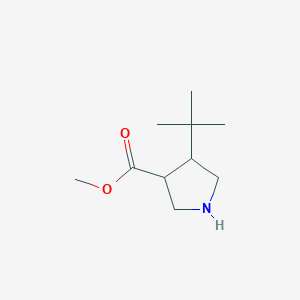

Methyl 4-tert-butylpyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a methyl ester group at position 3 and a bulky tert-butyl substituent at position 4. Pyrrolidine-based compounds are widely utilized in medicinal chemistry and organic synthesis due to their conformational rigidity and ability to act as chiral building blocks.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 4-tert-butylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)8-6-11-5-7(8)9(12)13-4/h7-8,11H,5-6H2,1-4H3 |

InChI Key |

OHFPEOARTYIAQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CNCC1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-tert-butylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-tert-butylpyrrolidine with methyl chloroformate under basic conditions to form the desired ester . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-tert-butylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-tert-butylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of Methyl 4-tert-butylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

However, the tert-butyloxycarbonyl (Boc) group in analogs like the compound from introduces a labile protecting group, enabling selective deprotection during synthesis . Pyridine-containing analogs () exhibit aromatic π-systems, which may enhance binding affinity in drug-receptor interactions compared to the purely aliphatic target compound .

Ester Position and Reactivity :

- This compound has its ester at position 3, whereas analogs like the dicarboxylate in feature esters at both positions 1 and 3. This difference could influence hydrolysis rates and synthetic utility .

Functional Group Diversity: The cyclopropyl-Boc-amino group in introduces a strained ring and a secondary amine, which may affect solubility and hydrogen-bonding capacity .

Biological Activity

Methyl 4-tert-butylpyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exhibit inhibitory or activating effects on these targets, leading to various biological outcomes. For instance, it has been noted that compounds with similar structures can inhibit key enzymes involved in neurodegenerative diseases, suggesting a potential role in treating conditions like Alzheimer's disease (AD) .

Therapeutic Applications

1. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. In vitro studies have shown that related compounds can protect astrocytes from amyloid beta-induced toxicity by reducing inflammatory markers such as TNF-α and free radicals . These findings suggest a potential application in neurodegenerative diseases where amyloid beta aggregation is a hallmark.

2. Acetylcholinesterase Inhibition

Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in the context of AD . The specific IC50 values for related compounds indicate a strong affinity for this target, supporting further investigation into this compound's role as an AChE inhibitor.

Case Studies and Experimental Data

A summary of key studies examining the biological activity of this compound and related compounds is presented below:

Detailed Research Findings

- Neuroprotective Mechanisms : In vitro studies have demonstrated that this compound can significantly reduce cell death in astrocytes exposed to amyloid beta peptides. This reduction correlates with decreased levels of pro-inflammatory cytokines like TNF-α, indicating its potential to modulate inflammatory responses in neurodegenerative contexts .

- Enzyme Inhibition : The compound exhibits notable inhibitory activity against both acetylcholinesterase and β-secretase, crucial enzymes implicated in the pathophysiology of Alzheimer's disease. The ability to inhibit these enzymes suggests that this compound could contribute to the management of cognitive decline associated with AD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.